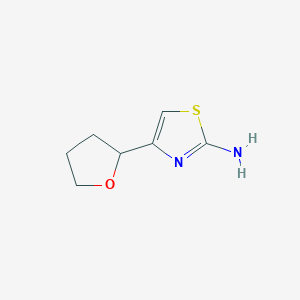

4-(Tetrahydrofuran-2-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1378826-29-9 |

|---|---|

Molecular Formula |

C7H10N2OS |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

4-(oxolan-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H10N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h4,6H,1-3H2,(H2,8,9) |

InChI Key |

AEFXQMDSQWYPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CSC(=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 Tetrahydrofuran 2 Yl Thiazol 2 Amine

Functionalization of the 2-Amino Group of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

The primary amino group at the 2-position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as amidation, acylation, and the formation of Schiff bases, enabling the synthesis of a diverse range of derivatives.

Amidation and Acylation Reactions

The 2-amino group of this compound readily undergoes amidation and acylation reactions with various acylating agents. These reactions are fundamental in creating amide linkages, which are prevalent in many biologically active molecules. The use of different acylating agents allows for the introduction of a wide array of functional groups, thereby modifying the compound's physicochemical properties.

Commonly, these reactions involve the treatment of the parent amine with acyl chlorides or carboxylic acids under appropriate conditions. For instance, the reaction with an acyl chloride typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Direct amidation with carboxylic acids can be facilitated by coupling agents or catalysts that activate the carboxylic acid. researchgate.netorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Product Type |

| This compound | Acyl Chloride | Acylation | Base (e.g., Triethylamine) | N-Acyl-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

| This compound | Carboxylic Acid | Amidation | Coupling Agent (e.g., HBTU) | N-Acyl-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

| This compound | Carboxylic Acid | Amidation | Boronic Acid Catalyst | N-Acyl-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

This table presents a generalized overview of amidation and acylation reactions.

Research has demonstrated the successful acylation of similar 2-aminothiazole (B372263) structures, leading to derivatives with significant biological activities. frontiersin.org The choice of acylating agent is crucial and can be tailored to achieve desired properties in the final product.

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netchemrevlett.com The 2-amino group of this compound can react with various aldehydes and ketones to form the corresponding Schiff base derivatives. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. aascit.org

The formation of Schiff bases introduces a C=N double bond, which can be a key pharmacophore in medicinal chemistry. alayen.edu.iq These derivatives have shown a broad spectrum of biological activities. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Condensation | Acid (e.g., Acetic Acid) | Schiff Base |

| This compound | Ketone | Condensation | Acid (e.g., HCl) | Schiff Base |

This table illustrates the general formation of Schiff bases from this compound.

The synthesis of Schiff bases from 2-aminothiazole derivatives is a well-established method for generating libraries of compounds for biological screening. aascit.org

Nucleophilic Reactivity Studies of the Amino Functionality

The nucleophilicity of the 2-amino group is fundamental to its reactivity. Studies on related 2-aminothiazole compounds indicate that the exocyclic amino group is a potent nucleophile, readily participating in reactions with electrophiles. researchgate.net The lone pair of electrons on the nitrogen atom is available for bond formation, driving its reactivity in acylation, amidation, and Schiff base formation.

The electronic environment of the thiazole ring influences the nucleophilicity of the amino group. The electron-withdrawing nature of the thiazole ring can modulate the reactivity of the amino group compared to a simple alkyl amine. Understanding these electronic effects is crucial for predicting reaction outcomes and designing synthetic strategies.

Substitution and Modification of the Thiazole Ring System in this compound

The thiazole ring itself is a reactive entity, susceptible to both electrophilic and nucleophilic attack, allowing for further derivatization of the core structure.

Electrophilic Aromatic Substitution on the Thiazole Moiety

The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In the case of 2-aminothiazoles, the C5 position is generally the most favorable site for electrophilic attack due to the electron-donating effect of the amino group. pharmaguideline.comwikipedia.orgchemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and acylation. researchgate.net

For instance, bromination of 4-(4-chlorothiophen-2-yl)thiazol-2-amine has been achieved using N-bromosuccinimide (NBS). frontiersin.org This suggests that similar halogenation reactions could be applied to this compound.

| Reaction Type | Reagent | Position of Substitution | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | C5 | 5-Nitro-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

| Acylation | Acyl Chloride/Lewis Acid | C5 | 5-Acyl-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

This table outlines potential electrophilic substitution reactions on the thiazole ring.

The reaction conditions for these substitutions need to be carefully controlled to avoid side reactions and ensure regioselectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling) for Introducing Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org For thiazole derivatives, these reactions can be used to introduce a wide variety of substituents onto the ring. To perform a cross-coupling reaction, the thiazole ring must first be functionalized with a suitable leaving group, such as a halogen or a triflate.

Following halogenation of the C5 position, as described in the previous section, a Stille coupling reaction could be employed. This reaction involves the coupling of an organostannane reagent with the halogenated thiazole in the presence of a palladium catalyst. researchgate.net Similarly, Suzuki coupling, which utilizes boronic acids, is another widely used palladium-catalyzed reaction for this purpose. mdpi.comtcichemicals.com

The general catalytic cycle for these reactions involves oxidative addition of the halo-thiazole to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Catalyst | Product Type |

| Stille Coupling | 5-Bromo-4-(tetrahydrofuran-2-yl)thiazol-2-amine | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Substituted-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

| Suzuki Coupling | 5-Bromo-4-(tetrahydrofuran-2-yl)thiazol-2-amine | Boronic Acid (R-B(OH)₂) | Pd(dppf)Cl₂ | 5-Substituted-4-(tetrahydrofuran-2-yl)thiazol-2-amine |

This table provides examples of palladium-catalyzed coupling reactions for the functionalization of the thiazole ring.

These advanced synthetic methods open up a vast chemical space for the derivatization of this compound, enabling the creation of complex molecules with tailored properties.

Bromination and Halogenation of the Thiazole Ring

The thiazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the activating amino group at the C2 position directs electrophiles primarily to the C5 position, which is the most nucleophilic carbon on the ring.

Halogenation, particularly bromination, is a common strategy to functionalize the thiazole core. The reaction typically proceeds with high regioselectivity. A widely used reagent for this purpose is N-bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions. For instance, a similar substrate, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, was successfully brominated at the C5 position by treatment with one equivalent of NBS at a low temperature of 0°C. frontiersin.org This method is highly effective for introducing a single bromine atom onto the thiazole ring, which can then serve as a handle for further cross-coupling reactions.

Alternative green and sustainable protocols for halogenation have also been developed. One such method employs sodium halides (NaX, where X = Cl, Br, I) as the halogen source in conjunction with Oxone as a powerful oxidant. This system has been shown to be effective for the selective halogenation of various heterocyclic compounds, including N-acetylated aminothiazoles, under mild, transition-metal-free conditions. researchgate.net While this method was demonstrated on an N-acetylated derivative, it suggests a viable pathway for the halogenation of the parent amine under controlled conditions.

The reactivity of the 2-aminothiazole system is well-documented, with the C5 position being the preferred site for electrophilic attack due to the strong activating effect of the amino group. acs.orgnih.gov This inherent reactivity allows for predictable and selective functionalization, making halogenation a reliable first step in many synthetic sequences.

Table 1: Representative Conditions for Halogenation of 2-Aminothiazole Derivatives

| Halogenating Agent | Substrate Type | Solvent | Conditions | Position of Halogenation | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-(Aryl)thiazol-2-amine | Not specified | 0°C | C5 | frontiersin.org |

| NaX / Oxone | N-Acetyl aminothiazole | Not specified | Mild | C5 | researchgate.net |

| Bromine in Acetic Acid | 2-Amino-1,3,4-thiadiazole | Acetic Acid | Heating | C5 | nih.gov |

Reactivity of the Tetrahydrofuran (B95107) Ring in this compound

The tetrahydrofuran (THF) moiety presents a different set of chemical properties compared to the aromatic thiazole ring. Its reactivity is primarily centered around the ether linkage and the aliphatic C-H bonds.

Stability and Chemical Transformations of the Tetrahydrofuran Moiety under Reaction Conditions

The THF ring is generally considered a stable saturated ether. It is miscible with water and robust under a wide range of reaction conditions, including many basic and nucleophilic reactions. nih.gov However, its stability is compromised under acidic conditions.

Strong acids, particularly Lewis acids, can catalyze the ring-opening polymerization of THF. chemicalforums.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by another THF molecule. Even strong aqueous acids like concentrated HCl can lead to ring-opening to form 4-chlorobutanol, especially with heating. chemicalforums.com In the context of this compound, reactions requiring harsh acidic conditions could therefore lead to undesired cleavage of the THF ring. For example, the polymerization of THF can be initiated by solid acid catalysts under mild conditions (20°C). nih.gov Theoretical studies and surface science experiments confirm that the ring-opening of THF is a feasible reaction pathway, driven by the cleavage of the C-O bond. acs.orgacs.org

The stability of the THF ring is crucial when planning synthetic modifications on the thiazole portion of the molecule. For example, while the halogenation with NBS mentioned previously occurs under mild, neutral to slightly acidic conditions that the THF ring can tolerate, stronger electrophilic conditions or reactions requiring high temperatures and strong acids should be approached with caution.

Opportunities for Regioselective and Stereoselective Functionalization of the Tetrahydrofuran Ring

Despite its general stability, the THF ring is not inert, and modern synthetic methods offer pathways for its selective functionalization. The C-H bonds adjacent to the ether oxygen (the α-positions, C2 and C5) are the most activated and thus the primary targets for functionalization.

Recent advances in photoredox catalysis have enabled the site-selective C-H functionalization of THF. One method uses a photocatalyst to activate a cocatalyst like tetrabutylammonium (B224687) bromide (nBu4NBr), which then generates bromine radicals. These radicals selectively abstract a hydrogen atom from the α-position of THF, allowing for subsequent C-S and C-C bond formation. rsc.org This transition-metal-free strategy is operationally simple and proceeds under mild conditions, making it potentially compatible with the thiazole amine moiety.

Numerous stereoselective methods have been developed for synthesizing substituted tetrahydrofurans, which can be adapted for the functionalization of the existing THF ring in the target molecule. nih.govacs.orgorganic-chemistry.org These methods often involve:

Intramolecular Cyclizations: Reactions like intramolecular alkoxycarbonylation of hydroxyalkenes or iodocyclization of unsaturated alcohols can generate highly substituted THF rings with excellent stereocontrol. acs.orgchemistryviews.org

Catalytic Asymmetric Reactions: Palladium-catalyzed Hayashi–Heck arylations followed by rhodium-catalyzed hydroformylations have been used to create anti-2,4-disubstituted THF derivatives with high diastereo- and enantioselectivity. thieme-connect.com

Nucleophilic Capture of Oxonium Ions: Generating a reactive oxonium ion intermediate, which then undergoes intramolecular capture by a tethered nucleophile, is another elegant strategy for constructing stereodefined tetrahydrofurans. nih.gov

These advanced synthetic strategies highlight the potential for regioselective and stereoselective modification of the tetrahydrofuran ring in this compound. Such modifications could be used to introduce new stereocenters or functional groups, significantly expanding the chemical space accessible from this core scaffold. The choice of method would depend on the desired transformation and the need to maintain the integrity of the thiazole ring.

Table 2: Selected Methods for Functionalization of Tetrahydrofuran Derivatives

| Method | Key Reagents/Catalysts | Type of Functionalization | Selectivity | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Activation | 4-CzIPN (photocatalyst), nBu4NBr | α-C-S and α-C-C coupling | Regioselective (α-position) | rsc.org |

| Hayashi–Heck Arylation & Hydroformylation | Pd(TFA)2, Rh-catalyst | Synthesis of anti-2,4-disubstituted THFs | Regio- and Stereoselective | thieme-connect.com |

| Henry Reaction & Iodocyclization | Cu-catalyst, I2 | Synthesis of 2,5-polysubstituted THFs | Enantioselective (up to 97% ee) | chemistryviews.org |

| Intramolecular Alkoxycarbonylation | Pd(II) catalyst | Formation of THF rings | Stereoselective | acs.org |

| Nucleophilic Capture of Oxonium Ions | In(OTf)3 or SnCl4 | Construction of substituted THFs | Diastereoselective | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Tetrahydrofuran 2 Yl Thiazol 2 Amine Analogs

Systematic Modification of the 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Scaffold

Systematic modification of the this compound scaffold involves altering its three main components: the substituent at the C-2 position of the thiazole (B1198619) ring, the tetrahydrofuran (B95107) (THF) moiety at the C-4 position, and the substituent at the C-5 position of the thiazole ring.

The 2-amino group of the thiazole ring is a key site for modification, offering a versatile handle to modulate the properties of the entire molecule. researchgate.net Research on various 2-aminothiazole (B372263) derivatives has shown that this position is highly flexible and can accommodate a wide range of substituents, leading to significant improvements in biological activity. nih.govscribd.com

Modifications often involve the acylation of the 2-amino group to form amides. researchgate.netnih.govnih.gov For instance, studies on antitubercular 2-aminothiazole agents revealed that introducing substituted benzoyl groups at the N-2 position could improve activity by more than 128-fold compared to the initial hit compound. nih.gov A systematic exploration of N-aryl analogues showed that while simple phenyl derivatives had relatively flat SAR, the introduction of a 2-pyridyl moiety at the C-4 position greatly enhanced potency. nih.gov

Further SAR studies on 2-aminothiazole amides have demonstrated that the nature and length of the acyl chain are important. For example, a 3-propanamido function (a three-carbon chain) at the 2-amino position was found to improve antitumor activity more effectively than a 2-acetamido moiety (a two-carbon chain). nih.gov Additionally, the introduction of a chlorine atom on the 2-amino group or its incorporation into a dialkyl group has been shown to significantly decrease activity. nih.gov

The table below summarizes the impact of various substituents at the C-2 position on the activity of 2-aminothiazole analogs.

| Modification at C-2 | Observed Effect on Activity | Compound Type/Target | Reference |

| N-Aryl Substitution | Generally flat SAR with simple phenyls. | Antitubercular | nih.gov |

| N-Benzoyl Substitution | Significant improvement in potency, sensitive to substituents on the benzoyl ring. | Antitubercular | nih.gov |

| Acylation (Amide Formation) | Generally enhances activity; chain length is a factor. | Antitumor | nih.gov |

| Alkylation (Alkylamino) | Can be beneficial for cytotoxicity. | Antitumor | nih.gov |

| Chlorination | Significant decrease in activity. | Antitumor | nih.gov |

The tetrahydrofuran (THF) moiety is a common structural motif in many biologically active natural products and synthetic drugs. researchgate.netnih.gov Its oxygen atom can act as a hydrogen bond acceptor, which is often crucial for target binding. nih.govpharmablock.com

In the context of HIV protease inhibitors, the significance of the THF ring's oxygen has been clearly demonstrated. Replacing the oxygen atom in a cyclopentane-tetrahydrofuran (Cp-THF) ligand with a methylene (B1212753) group resulted in a drastic loss of antiviral activity, likely due to the loss of a key hydrogen bond within the enzyme's active site. nih.gov Similarly, in a series of protease inhibitors incorporating a fused tetrahydropyran (B127337)–tetrahydrofuran (Tp–THF) ligand, the loss of the THF oxygen had the most pronounced negative effect on activity. nih.gov

Derivatization of the THF ring itself also plays a critical role in modulating activity. In studies on bis-tetrahydrofuran ligands, the introduction of C4 ether groups was explored to form additional hydrogen-bonding interactions. An (R)-methoxy substituent at the C4 position of the bis-THF ligand resulted in a highly potent compound with activity comparable to the unsubstituted analog. However, its stereoisomer with an (S)-methoxy group was significantly less potent. nih.gov Replacing the methoxy (B1213986) group with a larger benzyl (B1604629) group further reduced antiviral activity. nih.gov

These findings highlight the importance of both the presence and the stereochemistry of substituents on the THF ring for optimal biological activity.

| Modification of THF Moiety | Observed Effect on Activity | Compound Type/Target | Reference |

| Oxygen replaced by Methylene | Drastic loss of activity. | HIV Protease Inhibitor | nih.gov |

| C4-(R)-methoxy substitution | Maintained high potency. | HIV Protease Inhibitor | nih.gov |

| C4-(S)-methoxy substitution | Significantly less potent. | HIV Protease Inhibitor | nih.gov |

| C4-benzyl substitution | Reduced activity compared to methoxy. | HIV Protease Inhibitor | nih.gov |

The C-5 position of the thiazole ring is another critical site for substitution that can significantly influence the molecular characteristics of this compound analogs. The introduction of various functional groups at this position can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research on 2-aminothiazole derivatives has shown that modifications at the C-5 position can lead to substantial changes in potency. For example, in a series of antitumor agents, replacing a methyl group at the C-5 position with a bromo group led to a notable increase in cytotoxicity. nih.gov Conversely, the introduction of a methyl group at either the C-4 or C-5 position of the thiazole core generally decreased potency. nih.gov

In another study focused on antiproliferative thiazole derivatives, the nature of the substituent on a phenyl ring at the C-5 position was evaluated. An ethoxy group at the para-position of this C-5 phenyl ring produced the most active compound in the series. nih.gov The significance of a carboxanilide side chain at the C-5 position has also been highlighted for its cytostatic effects. nih.govmdpi.com

The electronic nature of the substituent at C-5 can be a determining factor. Studies on Schiff bases derived from 2-aminothiazoles showed that electron-withdrawing groups like nitro and fluoro groups at the para position of a C-5 phenyl ring resulted in maximum antibacterial and antifungal inhibition. mdpi.com

| Substitution at C-5 | Observed Effect on Activity | Compound Type/Target | Reference |

| Bromo | Increased cytotoxicity compared to methyl. | Antitumor | nih.gov |

| Methyl | Decreased potency. | Antitumor | nih.gov |

| C-5 Phenyl with p-Ethoxy | Most active in series. | Antiproliferative | nih.gov |

| C-5 Phenyl with p-Nitro/Fluoro | Maximum antimicrobial inhibition. | Antimicrobial | mdpi.com |

| Carboxanilide | Important for cytostatic effects. | Antitumor | nih.govmdpi.com |

Bioisosteric Replacements and Their Strategic Application in Designing this compound Analogs

Bioisosteric replacement is a powerful strategy in drug design used to optimize molecular properties by substituting one atom or group with another that has similar physical or chemical characteristics. nih.govpatsnap.combenthamscience.com This approach can enhance potency, improve pharmacokinetic profiles, reduce toxicity, and generate novel intellectual property. nih.govnih.gov

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov Its five-membered heterocyclic structure, containing both sulfur and nitrogen, provides a unique combination of electronic and steric properties, allowing it to serve as a versatile bioisostere for other chemical groups. rsc.org

Heterocycles like thiazole are often used as bioisosteric replacements for amide or peptide bonds, offering improved chemical stability towards metabolic degradation. nih.govnih.gov They can also replace phenyl rings, introducing heteroatoms that can participate in hydrogen bonding or other key interactions with a biological target. nih.gov The strategic incorporation of a thiazole ring can enhance hydrophilicity, improve pharmacokinetics, and increase binding affinity. rsc.orgrsc.org

For example, in the development of kinase inhibitors, a switch from an aminothiadiazole to an aminothiazole scaffold resulted in a significant gain in potency, demonstrating the subtle yet critical differences between even closely related heterocyclic systems. nih.gov This highlights the utility of the thiazole ring not just as a core structure but as a strategic element for scaffold hopping to discover new and improved therapeutic agents. rsc.orgresearchgate.net

A common bioisosteric replacement for THF is the tetrahydropyran (THP) ring. pharmablock.com As a six-membered cyclic ether, THP can serve as a bioisostere for cyclohexane, but with lower lipophilicity and the added feature of a hydrogen bond-accepting oxygen atom. pharmablock.com In the design of HIV protease inhibitors, replacing a bis-THF ligand with a larger, more flexible Tp-THF ligand was rationalized to better fill a hydrophobic binding pocket and optimize hydrogen-bonding interactions, potentially improving potency against drug-resistant strains. nih.gov Other cyclic ethers, such as oxetanes, are also explored as THF bioisosteres, valued for their ability to increase polarity and act as strong hydrogen bond acceptors. u-tokyo.ac.jp

Non-classical bioisosteres for the THF ring can include acyclic ethers or other heterocyclic systems like tetrahydrothiophene, where the oxygen is replaced by sulfur. nih.govacs.org The choice of a bioisostere depends on the specific goals of the drug design campaign, whether it is to improve metabolic stability, enhance solubility, or alter the binding mode to the target. researchgate.netchem-space.com The replacement of the THF oxygen with carbon (e.g., a cyclopentane (B165970) ring) often leads to a significant loss of activity, underscoring the importance of the ether oxygen in target interactions for many compound series. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

| Tetrahydrofuran (THF) | Tetrahydropyran (THP) | Lower lipophilicity than cyclohexane; improved ADME profiles. | pharmablock.com |

| bis-THF | Tp-THF (fused Tetrahydropyran-THF) | Fills larger hydrophobic pockets; increased flexibility. | nih.gov |

| Tetrahydrofuran (THF) | Cyclopentane | Drastic loss of activity due to loss of H-bond acceptor. | nih.gov |

| Tetrahydrofuran (THF) | Oxetane | Increases polarity; strong H-bond acceptor. | u-tokyo.ac.jp |

| Tetrahydrofuran (THF) | Tetrahydrothiophene | Classical bioisostere; alters electronic properties and bond angles. | nih.govacs.org |

Design Principles for Modulating Molecular Properties through Bioisosterism

Bioisosterism, the strategy of substituting one functional group or atom with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For this compound analogs, bioisosteric replacements can be considered for both the tetrahydrofuran (THF) ring and the 2-aminothiazole core.

Bioisosteric Replacement of the Tetrahydrofuran Ring:

Research on HIV protease inhibitors containing a bis-tetrahydrofuran (bis-THF) ligand provides valuable insights into the potential impact of such modifications. In these studies, the THF moiety plays a crucial role in binding to the enzyme's active site. The significance of the ether oxygen is highlighted by the dramatic loss of activity when it is replaced by a methylene group. For instance, in a series of potent inhibitors, the replacement of the oxygen in a cyclopentane-tetrahydrofuran (Cp-THF) fused ligand with a methylene group resulted in a significant decrease in antiviral activity, with the inhibition constant (Kᵢ) increasing from 0.14 nM to 5.3 nM. nih.gov This suggests that the hydrogen bonding capability of the THF oxygen is a key determinant of potency.

Furthermore, altering the nature of the cyclic ether can also have a profound effect. The replacement of the bis-THF ligand with a larger tetrahydropyran-tetrahydrofuran (Tp-THF) fused system was explored to better fill the enzyme's hydrophobic pocket and optimize hydrogen bonding. This modification led to inhibitors with enhanced potency. nih.gov In another example, replacing the P2 THF moiety of the HIV protease inhibitor amprenavir (B1666020) with N-phenyloxazolidinones led to a novel series of inhibitors with extremely high enzyme-inhibitory activity. nih.gov

These examples underscore a key design principle: the THF ring and its ether oxygen are likely critical for the biological activity of this compound analogs. Any bioisosteric replacement should aim to preserve or enhance the key interactions mediated by this group. The table below summarizes the effects of bioisosteric replacement of the THF moiety in analogous systems.

| Original Moiety | Bioisosteric Replacement | Observed Effect on Activity (in analogous systems) | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Cyclopentane (Methylene group instead of ether oxygen) | Significant loss of antiviral activity (Kᵢ from 0.14 nM to 5.3 nM) | nih.gov |

| bis-Tetrahydrofuran (bis-THF) | Tetrahydropyran-tetrahydrofuran (Tp-THF) | Enhanced inhibitory potency | nih.gov |

| Tetrahydrofuran (THF) | N-phenyloxazolidinone | Led to a series of highly potent inhibitors | nih.gov |

| bis-Tetrahydrofuran (bis-THF) | 2-Benzoxazolinone | Potent antiviral activity (IC₅₀ = 5 nM) | nih.gov |

Bioisosteric Replacement of the 2-Aminothiazole Ring:

The 2-aminothiazole scaffold is a common feature in many biologically active compounds. Its isosteric replacement can be a valuable strategy to modulate properties such as solubility, metabolic stability, and target interactions. A well-established bioisostere for the 2-aminothiazole ring is the 2-aminooxazole ring.

A study comparing a series of substituted N-thiazolyl- and N-oxazolylcarboxamides revealed significant differences in their physicochemical properties and antimicrobial activities. The isosteric replacement of 2-aminothiazole with 2-aminooxazole consistently led to a significant increase in hydrophilicity and aqueous solubility. mdpi.com This is a crucial consideration in drug design, as improved solubility can positively impact bioavailability.

In terms of biological activity, the oxazole-containing compounds generally exhibited higher activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, compared to their thiazole counterparts. mdpi.com This suggests that for certain targets, the electronic and hydrogen bonding properties of the oxazole (B20620) ring may be more favorable for binding. The table below illustrates the impact of this bioisosteric replacement on physicochemical properties.

| Compound Subtype | Average Decrease in log k'w (Thiazole vs. Oxazole) | Fold Increase in Hydrophilicity (approx.) | Reference |

|---|---|---|---|

| Subtype I (less complex) | 0.95 ± 0.09 | 8.9 | mdpi.com |

| Subtype II (more complex) | 1.05 ± 0.04 | 11.3 | mdpi.com |

These findings highlight that the choice between a 2-aminothiazole and a 2-aminooxazole core can be a critical design element for tuning the molecular properties and biological activity of this compound analogs.

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of this compound, both the conformation of the flexible tetrahydrofuran ring and the stereochemistry at the C2 position of the THF ring are critical factors to consider in molecular design.

Conformational Analysis of the Tetrahydrofuran Ring:

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "twisted" (C₂) and the "bent" (or "envelope," Cₛ) forms. The energy barrier between these conformers is low, allowing for rapid interconversion. However, the substitution pattern on the ring can influence the preference for a particular conformation.

The relative stability of these conformers is very close. Spectroscopic studies have shown that the twisted (C₂) conformer is slightly more stable than the bent (Cₛ) conformer. nih.gov The specific conformation adopted by the THF ring in a this compound derivative will determine the spatial orientation of the thiazole-2-amine substituent, which in turn will affect how the molecule fits into a receptor's binding site. Molecular modeling studies are often employed to predict the preferred conformations of such derivatives and to understand how different substitution patterns might alter this preference.

Stereochemical Considerations:

The C2 carbon of the tetrahydrofuran ring in this compound is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-4-(tetrahydrofuran-2-yl)thiazol-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The importance of stereochemistry has been demonstrated in numerous studies of compounds containing substituted THF rings. For example, in the development of HIV protease inhibitors, altering the stereochemistry of a Tp-THF ligand resulted in a considerable decrease in antiviral activity. nih.gov This highlights that the precise spatial arrangement of the atoms is crucial for optimal interaction with the target enzyme.

Therefore, the stereoselective synthesis of individual enantiomers of this compound derivatives is essential for a thorough evaluation of their biological potential. The biological activity of the (R)-enantiomer may differ significantly from that of the (S)-enantiomer. One enantiomer may be highly active, while the other may be less active or even inactive. In some cases, one enantiomer may be responsible for the therapeutic effect, while the other contributes to undesirable side effects.

A comprehensive SAR study of this compound analogs must, therefore, include the investigation of both enantiomers to fully understand the stereochemical requirements for activity and to identify the eutomer (the more active enantiomer).

Computational Chemistry and Molecular Modeling of 4 Tetrahydrofuran 2 Yl Thiazol 2 Amine

Molecular Docking Investigations of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents. While specific docking studies on "this compound" are not extensively documented in publicly available literature, research on analogous 2-aminothiazole (B372263) derivatives provides significant insights into their potential as bioactive compounds.

Studies on various 2-aminothiazole analogs reveal their capacity to interact with a range of protein targets. For instance, derivatives have been identified as allosteric modulators of protein kinase CK2, binding to a pocket adjacent to the ATP binding site. nih.gov This interaction is crucial for modulating the protein's function. nih.gov Similarly, other thiazole (B1198619) derivatives have been investigated as potential inhibitors of enzymes like aurora kinases, which are implicated in cancer. nih.govacs.org

The binding modes of these analogs are often characterized by specific interactions with amino acid residues within the protein's active or allosteric sites. Hydrogen bonds are frequently observed, with the amine and thiazole nitrogen atoms of the core structure acting as key hydrogen bond donors and acceptors. nih.gov For example, in studies of thiazole derivatives as inhibitors of the LasR protein in P. aeruginosa, hydrogen bonding and interactions with hydrophobic residues were shown to be vital for stabilizing the ligand-protein complex. nih.gov The specific orientation and interactions are dictated by the nature and substitution pattern of the analog.

Computational studies on pyrazolyl–thiazole derivatives targeting penicillin-binding proteins and sterol 14α-demethylase have also been conducted to understand their antimicrobial and antifungal activities. nih.gov These docking simulations help in predicting how the ligands fit into the active sites of these microbial enzymes. nih.gov

Interactive Table: Predicted Interactions for Thiazole Analogs

| Analog Class | Protein Target | Key Predicted Interactions | Reference |

| 2-Aminothiazole Derivatives | Protein Kinase CK2 (allosteric site) | Ionic interactions, H-bonds | nih.gov |

| Thiazole Derivatives | LasR of P. aeruginosa | Hydrogen bonds, π-π interactions, Hydrophobic interactions | nih.gov |

| 2-Aminothiazole Derivatives | Aurora Kinase | Hydrogen bonds | nih.govacs.org |

| Pyrazolyl–thiazole Derivatives | Penicillin-Binding Proteins | Interactions within the active site | nih.gov |

The strength of the interaction between a ligand and its target protein is quantified by its binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower, more negative values typically indicate a stronger and more stable interaction.

In silico screening of various thiazole derivatives has demonstrated a wide range of binding affinities depending on the specific analog and the protein target. For example, in a study targeting aurora kinase, a designed 2-aminothiazole derivative (compound 1a) exhibited a high docking score of -9.67 kcal/mol. nih.govacs.org Another study on pyrazolyl–thiazole derivatives reported binding affinities ranging from -7.22 to -7.66 kcal/mol against various microbial proteins. nih.gov Similarly, docking of thiazole-derived Schiff bases against cyclooxygenase-1 revealed strong binding affinities with scores between -7.4 to -8.9. researchgate.net

These computational assessments are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. researchgate.netijpsonline.com The binding energy is influenced by factors such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's binding site. acs.org For instance, the thermodynamic parameters for a 2-aminothiazole derivative binding to protein kinase CK2 showed that the interaction was mainly enthalpy-driven, highlighting the importance of strong ionic interactions. nih.gov

Interactive Table: Sample Binding Affinities of Thiazole Analogs

| Analog/Derivative | Target Protein | Binding Affinity (Docking Score, kcal/mol) | Reference |

| 2-Aminothiazole Derivative (1a) | Aurora Kinase (1MQ4) | -9.67 | nih.govacs.org |

| Thiazole-Schiff Base (IS-SM series) | Cyclooxygenase-1 | -7.4 to -8.9 | researchgate.net |

| Pyrazolyl–thiazole Derivative (7b) | Penicillin-Binding Protein | -7.66 | nih.gov |

| Oxadiazole Derivative | SARS-CoV-2 Envelope Protein | -9.34 | ijpsonline.com |

| Triazole Derivative (A) | SARS-CoV-2 Envelope Protein | -9.61 | ijpsonline.com |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a deeper understanding of a molecule's structure, stability, and reactivity.

DFT studies on thiazole derivatives focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. researchgate.netmdpi.com

Quantum chemical methods can be used to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. This is crucial for understanding reaction mechanisms and pathways. For instance, DFT has been applied to study the excited state intramolecular proton transfer (ESIPT) in thiazole-based systems. nih.gov These calculations can determine the energy profiles for processes like the conversion from an enol to a keto form upon photo-excitation, revealing that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer. nih.gov Such analyses are vital for designing molecules with specific photophysical properties.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of atoms and molecules over time.

MD simulations are frequently used to assess the stability of a ligand within a protein's binding site after an initial docking pose has been established. rsc.orgnih.gov By simulating the system over a period (e.g., nanoseconds), researchers can verify if the key interactions predicted by docking are maintained. acs.orgnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. ekb.egrsc.org Low and stable RMSD values suggest a stable binding mode. rsc.org

For example, MD simulations of thiazole derivatives bound to aurora kinase and other targets have been performed for up to 100 nanoseconds to confirm the stability of the ligand-protein complex. nih.govacs.orgphyschemres.org These simulations provide insights into the flexibility of the ligand and the protein, and can reveal conformational changes that occur upon binding. nih.gov In a study of thiazole-Schiff base derivatives, average RMSD and Root Mean Square Fluctuation (RMSF) values between 0.5 Å and 2.5 Å indicated the stability of the ligands within the target complex. rsc.org Such simulations are crucial for validating docking results and providing a more realistic picture of the ligand-receptor interaction. nih.gov

Conformational Sampling and Stability Studies in Solution

The conformational flexibility of this compound is a key determinant of its molecular recognition properties. This flexibility primarily arises from two structural features: the puckering of the saturated tetrahydrofuran (B95107) (THF) ring and the rotation around the single bond connecting the THF and thiazole rings.

Conformational analysis using computational methods like Density Functional Theory (DFT) is employed to identify the most stable, low-energy conformations of the molecule. For the THF moiety, non-planar "envelope" and "twist" conformations are expected, as a planar arrangement would be destabilized by significant ring strain. The relative orientation of the two heterocyclic rings is also critical. DFT calculations on similar structures, such as 4-(furan-2-yl)thiazol-2-amine derivatives, have been used to evaluate the energies of different conformers. ekb.egresearchgate.net The root-mean-square deviation (RMSD) is a valuable tool for comparing the three-dimensional structures of different conformers, providing a quantitative measure of their similarity. ekb.eg In a solution, the presence of solvent molecules explicitly influences the population of these conformers, with more polar conformations being favored in polar solvents.

Dynamic Interactions of this compound with Solvent Environments

Molecular Dynamics (MD) simulations offer a window into the time-resolved behavior of this compound in a solvent, such as water. These simulations can elucidate the specific intermolecular forces that govern its solubility and interactions.

The key interaction sites on the molecule for hydrogen bonding are:

Hydrogen Bond Donors: The primary amine (-NH2) group.

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and the ether oxygen of the THF ring.

All-atom MD simulations performed on aqueous solutions of THF have shown that the ether oxygen is a key site for hydrogen bonding with water molecules. osti.gov These studies reveal that the structural and dynamic properties of the binary system are highly dependent on temperature and concentration. osti.gov For this compound, MD simulations would track the formation and lifetime of hydrogen bonds with surrounding water molecules, revealing the hydration shell structure. These dynamic interactions are crucial for understanding the molecule's behavior in a biological medium. The development of accurate force fields, which are sets of parameters used in simulations, is essential for these studies and can be achieved through quantum mechanical calculations. researchgate.net

In Silico Prediction of Relevant Molecular Properties

In silico tools, which utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms, are invaluable for predicting the pharmacokinetic and toxicological profile of a molecule before it is synthesized, saving significant time and resources. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives

The ADME properties of a drug candidate are critical for its success. Computational models can predict these properties with reasonable accuracy. For derivatives of this compound, introducing or modifying substituents would alter their physicochemical properties and, consequently, their ADME profile. For instance, adding lipophilic groups might enhance membrane permeability but could also increase metabolic susceptibility.

The table below shows predicted ADME properties for the parent compound, which serve as a baseline for assessing derivatives. These predictions are typically generated using software that analyzes the molecule's structure for features known to influence ADME. For example, studies on other heterocyclic compounds have used such predictions to guide synthesis. researchgate.netnih.gov

Table 1: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Indicates potential for limited or moderate central nervous system effects. nih.gov |

| CYP450 2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving the CYP2D6 enzyme. researchgate.net |

| CYP450 3A4 Inhibitor | Predicted Inhibitor | Potential for drug-drug interactions with drugs metabolized by CYP3A4. researchgate.net |

| P-glycoprotein Substrate | Predicted Non-substrate | Less likely to be subject to efflux by P-glycoprotein. |

Assessment of Drug-Likeness and Pharmacokinetic Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. The most famous set of guidelines is Lipinski's Rule of Five. A compound is considered drug-like if it satisfies most of these rules, which are associated with good oral bioavailability. impactfactor.org

The table below analyzes this compound against several common drug-likeness rules and pharmacokinetic parameters.

Table 2: Predicted Physicochemical and Drug-Likeness Parameters

| Parameter | Predicted Value | Guideline/Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 184.25 g/mol | Lipinski: ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.35 | Lipinski: ≤ 5 | Yes |

| Hydrogen Bond Donors (nOHNH) | 1 (from -NH2) | Lipinski: ≤ 5 | Yes |

| Hydrogen Bond Acceptors (nON) | 3 (1xO, 2xN) | Lipinski: ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | ≤ 140 Ų (for good cell permeability) | Yes |

| Rotatable Bonds | 2 | ≤ 10 (for good bioavailability) | Yes |

Computational Prediction of Toxicity Endpoints

Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. nih.gov Computational toxicology models predict the likelihood of a compound causing various types of toxicity based on its structure. researchgate.net These models are trained on large datasets of compounds with known toxicological profiles. Web-based platforms like ProTox-II are often used to predict toxicity profiles for novel compounds. researchgate.net

Table 3: Predicted Toxicological Profile for this compound

| Toxicity Endpoint | Predicted Risk | Confidence Score |

|---|---|---|

| Hepatotoxicity (Liver Injury) | Active | 0.65 |

| Carcinogenicity | Inactive | 0.71 |

| Immunotoxicity | Inactive | 0.82 |

| Mutagenicity | Inactive | 0.78 |

| Cytotoxicity | Active | 0.68 |

Disclaimer: These are computational predictions and require experimental validation.

Computer-Aided Drug Design (CADD) Approaches for Novel this compound Analogs

The core structure of this compound serves as a promising scaffold for the design of new therapeutic agents using CADD. Depending on whether a biological target is known, different strategies can be applied.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how analogs of the compound bind to the active site. ekb.eg This allows for the rational design of modifications that improve binding affinity and selectivity. For example, docking studies on thiazole derivatives have been used to predict binding modes within cyclooxygenase enzymes. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. These rely on the principle that molecules with similar structures often have similar biological activities.

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a computational model that relates the 3D properties (e.g., steric and electrostatic fields) of a series of known active compounds to their biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. Studies on other thiazole-containing scaffolds have successfully used 3D-QSAR to develop potent kinase inhibitors. nih.gov

By combining these computational approaches, researchers can efficiently explore the chemical space around the this compound scaffold to design novel analogs with optimized pharmacokinetic profiles and enhanced biological activity.

Advanced Spectroscopic and Analytical Characterization of 4 Tetrahydrofuran 2 Yl Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationniscpr.res.inrsc.orgbas.bgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. bas.bg

¹H NMR for Proton Environment Analysisniscpr.res.inrsc.orgresearchgate.net

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the tetrahydrofuran (B95107) (THF) ring, and the amine group.

Thiazole Ring Protons : The thiazole ring features a single proton (H-5), which would typically appear as a singlet in the aromatic region of the spectrum. In related 4-substituted thiazole derivatives, this proton signal is often observed around δ 7.31 ppm. niscpr.res.in

Tetrahydrofuran Ring Protons : The THF ring contains several protons. The proton at the C-2 position (the point of attachment to the thiazole ring) is a methine proton and is expected to appear as a multiplet due to coupling with the adjacent C-3 protons. The remaining methylene (B1212753) protons on the THF ring (at C-3, C-4, and C-5) would present as complex multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm. researchgate.net

Amine Protons : The protons of the primary amine group (-NH₂) on the thiazole ring would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amine) | Variable (e.g., 5.0-7.0) | Broad Singlet |

| H-5 (Thiazole) | ~7.0-7.5 | Singlet |

| H-2' (THF) | ~5.0-5.5 | Multiplet |

¹³C NMR for Carbon Skeleton Elucidationrsc.orgresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the ¹³C NMR spectrum of this compound, signals for the two thiazole carbons and the four THF carbons would be observed.

Thiazole Ring Carbons : The C-2 carbon, bonded to the amine group, is expected to resonate at a significantly downfield position (e.g., ~170 ppm) due to the strong deshielding effect of the two adjacent nitrogen and sulfur atoms. The C-4 and C-5 carbons will appear at chemical shifts typical for sp²-hybridized carbons in a heteroaromatic system.

Tetrahydrofuran Ring Carbons : The carbons of the THF ring will appear in the upfield, aliphatic region of the spectrum. The C-2' carbon, attached to the thiazole ring, will be the most downfield of the THF carbons. The C-5' carbon, bonded to the ring oxygen, will also be shifted downfield relative to the C-3' and C-4' carbons. For the parent THF molecule, the α-carbons (C-2/C-5) resonate at approximately 68 ppm and the β-carbons (C-3/C-4) at 26 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | ~165-175 |

| C-4 (Thiazole) | ~140-150 |

| C-5 (Thiazole) | ~110-120 |

| C-2' (THF) | ~75-85 |

| C-5' (THF) | ~65-75 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Confirmationresearchgate.net

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complete molecular structure by establishing correlations between nuclei. bas.bg

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the H-2' proton of the THF ring and the H-3' protons, as well as among the other adjacent protons within the THF ring, confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the H-5 proton to the C-5 carbon of the thiazole ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of a molecule. For instance, an HMBC spectrum would reveal a correlation between the H-2' proton of the THF ring and the C-4 and C-5 carbons of the thiazole ring, unambiguously confirming the attachment point between the two ring systems. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisniscpr.res.inrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact elemental composition of a molecule. rsc.org For this compound (molecular formula C₇H₁₀N₂OS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass |

|---|

Elucidation of Fragmentation Patterns for Structural Informationniscpr.res.inrsc.org

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a fingerprint of the molecular structure. The fragmentation of this compound would likely involve characteristic cleavages of the thiazole and tetrahydrofuran rings.

A primary fragmentation pathway would be the cleavage of the bond between the thiazole and THF rings. This would lead to two major fragment ions:

The tetrahydrofuranyl cation (m/z = 71).

The 2-aminothiazole (B372263) radical cation (m/z = 100), or a rearranged equivalent.

Further fragmentation of the THF ring itself is also expected. Ethers can undergo alpha-cleavage or loss of small neutral molecules. miamioh.edu The THF moiety could lose a molecule of ethene (C₂H₄) or other small fragments. The aminothiazole ring is relatively stable, but it can also undergo ring opening or loss of the amine group under certain ionization conditions. nih.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Description |

|---|---|---|

| 170 | [M]⁺˙ | Molecular Ion |

| 100 | [C₃H₄N₂S]⁺˙ | Fragment corresponding to the 2-aminothiazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound and its derivatives, the IR spectrum reveals key absorptions corresponding to the vibrations of the 2-aminothiazole and tetrahydrofuran moieties. While a specific spectrum for the parent compound is not publicly available, the characteristic absorption regions can be predicted based on data from closely related structures, such as 2-amino-4-methylthiazole (B167648) and various N-substituted 2-aminothiazole derivatives. mdpi.comnih.gov

The primary N-H stretching vibrations of the amino group are typically observed in the region of 3100-3500 cm⁻¹. The thiazole ring itself exhibits characteristic C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range. The C-S stretching vibration of the thiazole ring is usually found at lower wavenumbers, often between 600-800 cm⁻¹. The tetrahydrofuran ring is characterized by strong C-O-C stretching absorptions, which are typically located in the 1050-1150 cm⁻¹ region. researchgate.netnist.gov

A representative table of expected IR absorption bands for a compound like this compound is presented below, compiled from data on analogous structures. mdpi.comnih.govresearchgate.netnist.gov

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3100 - 3500 |

| Thiazole Ring (C=N) | Stretching | 1620 - 1650 |

| Thiazole Ring (C=C) | Stretching | 1500 - 1570 |

| Tetrahydrofuran (C-O-C) | Asymmetric Stretching | 1070 - 1150 |

| Thiazole Ring (C-S) | Stretching | 600 - 800 |

This table is illustrative and compiled from data on related compounds.

The precise positions of these bands can be influenced by the specific substitution pattern on the thiazole ring and any intermolecular interactions, such as hydrogen bonding, present in the sample.

X-ray Crystallography for Solid-State Structure Determination

In one such study, the crystal structure of a cyclobutyl-substituted aminothiazole derivative was determined, revealing a non-planar molecular geometry. nih.gov The thiazole and benzene (B151609) rings were observed to be significantly twisted with respect to each other. The crystal packing was stabilized by a network of intermolecular hydrogen bonds, which is a common feature in molecules containing hydrogen-bond donors (like the amino group) and acceptors. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of a derivative of this compound.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 10.758 |

| c (Å) | 10.847 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1179.5 |

| Z | 4 |

This data is from a related cyclobutylthiazole derivative and serves as an illustrative example. nih.gov

Such data allows for the unambiguous determination of the molecular structure, which is crucial for understanding its chemical reactivity and potential biological activity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound.

In the synthesis and characterization of new thiazole derivatives, elemental analysis is a routine and essential step to confirm the successful formation of the target molecule. derpharmachemica.com For instance, in the synthesis of various 2-aminothiazole derivatives, researchers consistently report that the found elemental composition is in good agreement with the calculated values, typically within a ±0.4% margin of error, which is the accepted standard for confirmation of a pure compound. derpharmachemica.com

For this compound, with a molecular formula of C₇H₁₀N₂OS, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 7 | 84.07 | 49.38% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.94% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.47% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.40% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 18.85% |

| Total | 170.26 | 100.00% |

An experimental elemental analysis of a pure sample of this compound would be expected to yield percentage values very close to these calculated theoretical values, thereby confirming its empirical and, in conjunction with mass spectrometry data, its molecular formula.

Future Perspectives and Emerging Research Directions for 4 Tetrahydrofuran 2 Yl Thiazol 2 Amine

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogs

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, and future efforts will likely focus on developing greener and more efficient methods for producing complex analogs of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine. nih.govresearchgate.net Conventional synthesis methods often rely on hazardous reagents and can generate significant chemical waste. nih.gov To address these environmental concerns, researchers are increasingly turning to sustainable or "green" chemistry principles. nih.govufms.br

Emerging green synthetic techniques applicable to the synthesis of complex thiazole analogs include:

Microwave Irradiation: This method can accelerate reaction rates, improve yields, and reduce the use of solvents. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction efficiency and is considered an eco-friendly approach. nih.govmdpi.com

Green Catalysts: The development and use of non-toxic, recyclable biocatalysts, such as those derived from chitosan, are gaining prominence. nih.govmdpi.com

Mechanochemistry: This solvent-free or low-solvent technique involves grinding or milling reactants together, offering a more environmentally benign synthetic route. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies for Thiazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Reagents | Often hazardous and toxic | Renewable starting materials, non-toxic catalysts nih.gov |

| Solvents | Often uses volatile organic solvents | Use of green solvents or solvent-free conditions nih.govufms.br |

| Energy Input | Typically requires prolonged heating | Can utilize microwave or ultrasound for efficiency nih.govnih.gov |

| Waste Generation | Can produce substantial waste | Aims to minimize waste products nih.gov |

| Efficiency | Can be time-consuming with lower yields | Often results in reduced reaction times and higher yields mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

The role of artificial intelligence (AI) and machine learning (ML) in drug discovery and molecular design is rapidly expanding, offering powerful tools for the development of new therapeutic agents. bohrium.comnih.gov For a scaffold like this compound, AI and ML can be instrumental in several ways:

Predictive Modeling: Machine learning models can be trained on large datasets of known compounds to predict the biological activity of novel analogs. researchgate.netnih.gov This allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest potential for desired therapeutic effects.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov By providing desired parameters, these algorithms can generate novel thiazole derivatives based on the this compound core that are predicted to have high efficacy and favorable pharmacokinetic profiles.

High-Throughput Virtual Screening (HTVS): AI-powered virtual screening can analyze vast compound databases to identify potential drug candidates that interact with specific biological targets. nih.govmdpi.com This significantly accelerates the initial stages of drug discovery.

Property Prediction: AI algorithms can predict various physicochemical properties of drug candidates, such as solubility, bioavailability, and potential toxicity, which helps in selecting compounds with a higher probability of success in later developmental stages. mdpi.com

The integration of these computational approaches can dramatically reduce the time and cost associated with traditional drug discovery pipelines. bohrium.com

Exploration of Advanced Derivatization Pathways for Enhanced Molecular Complexity and Specificity

To explore the full therapeutic potential of this compound, researchers will likely investigate advanced derivatization pathways to create a diverse library of analogs with increased molecular complexity and target specificity. The thiazole ring is amenable to various chemical modifications, allowing for the introduction of different functional groups at multiple positions. nih.gov

Key derivatization strategies could include:

Substitution at the Amino Group: The 2-amino group is a key site for modification. Reactions such as acylation, alkylation, and the formation of ureas or thioureas can introduce a wide range of substituents, potentially modulating the compound's biological activity. nih.gov The Mannich reaction, which involves the aminoalkylation of the amine, is another efficient method for creating novel derivatives. nih.gov

Modification of the Thiazole Ring: The thiazole ring itself can be functionalized, for example, through electrophilic substitution reactions.

Synthesis of Multi-Thiazole Systems: The design and synthesis of molecules containing more than one thiazole ring have been shown to enhance therapeutic activities in some cases. nih.gov This approach could be applied to create di- or tri-thiazole analogs based on the parent compound.

Stereoselective Synthesis: Given the presence of a stereocenter in the tetrahydrofuran (B95107) ring, the development of stereoselective synthetic methods is crucial. nih.gov This would allow for the synthesis of specific stereoisomers, which may exhibit different biological activities.

These advanced derivatization strategies will be essential for fine-tuning the pharmacological properties of this compound and developing candidates with enhanced potency and selectivity.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Target Site | Potential Outcome |

| Acylation/Alkylation | 2-amino group | Introduction of various functional groups to modulate activity nih.gov |

| Mannich Reaction | 2-amino group | Formation of N-aminomethyl derivatives with potential bioactivity nih.gov |

| Suzuki Coupling | Functionalized thiazole ring | Creation of carbon-carbon bonds to introduce aryl or heteroaryl groups nih.gov |

| Multi-component Reactions | Thiazole synthesis | Efficient one-pot synthesis of complex, highly substituted analogs |

Interdisciplinary Research with Other Fields of Chemical Sciences

The future exploration of this compound will benefit significantly from interdisciplinary collaborations with other branches of chemical sciences. The versatile nature of the thiazole scaffold makes it a molecule of interest in various scientific domains. researchgate.netijpsjournal.com

Potential areas for interdisciplinary research include:

Medicinal Chemistry and Pharmacology: This is the most direct application, where the synthesis of new analogs will be guided by pharmacological testing to develop new drugs. nih.govglobalresearchonline.net

Biochemistry: In-depth studies of the mechanism of action of active analogs at the molecular level, including interactions with specific enzymes or receptors, will be crucial.

Materials Science: Thiazole-containing compounds can have interesting electronic and photophysical properties. Research could explore the potential of derivatives of this compound in the development of new organic materials, such as those used in sensors or organic light-emitting diodes (OLEDs).

Agricultural Chemistry: Thiazole derivatives have been investigated for their potential as fungicides and herbicides. mdpi.com Interdisciplinary research could explore the application of novel analogs in agriculture.

By fostering collaborations across different scientific disciplines, a more comprehensive understanding of the properties and potential applications of this compound and its derivatives can be achieved.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, glacial acetic acid with sodium acetate as a base under reflux conditions (6–8 hours) yields 2-aminothiazoles with ~70% purity. Solvent choice (e.g., ethanol, THF) and temperature control (60–80°C) are critical for minimizing side products . Post-synthesis purification via column chromatography or recrystallization improves purity (>95%). Reaction progress can be monitored using TLC with ethyl acetate/hexane (1:3) as the mobile phase .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze / NMR to confirm the tetrahydrofuran ring (δ 1.7–2.1 ppm for CH) and thiazole NH (δ 5.2–5.5 ppm).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% ideal for biological assays).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 197.1 for CHNOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) can model:

- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic thiazole NH).

- Solvent Effects : Include PCM models to simulate aqueous environments.

- Charge Distribution : Identify electrophilic sites for derivatization (e.g., tetrahydrofuran oxygen as a hydrogen-bond acceptor) . Validate results against experimental UV-Vis spectra or X-ray crystallography data .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for thiazole derivatives?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure solubility (use DMSO <1% v/v) and pH stability (PBS buffer, pH 7.4).

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess binding mode stability over 100 ns.

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. How do protonation states and hydrogen-bonding networks affect the crystallographic structure of this compound salts?

- Methodological Answer : X-ray crystallography of hydrobromide salts reveals:

- Protonation Sites : Thiazole NH or tetrahydrofuran oxygen, depending on pH.

- Hydrogen-Bonding Patterns : N–H⋯Br and O–H⋯Br interactions stabilize crystal lattices. Use SHELX software for refinement and Mercury for visualization .

Q. What SAR (Structure-Activity Relationship) insights guide the optimization of this compound for antimicrobial activity?

- Methodological Answer :

- Thiazole Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) at position 4 to enhance membrane penetration.

- Tetrahydrofuran Substitution : Replace with morpholine or piperazine to improve solubility.

- Biological Testing : Use MIC assays against S. aureus and E. coli with ciprofloxacin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.